molecular formula C23H32N2O3 B10884650 1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10884650
M. Wt: 384.5 g/mol
InChI Key: VTJUJLDEBHIYSR-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a phenylpropyl group and a trimethoxybenzyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using phenylpropyl halides.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a similar nucleophilic substitution reaction using trimethoxybenzyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl or trimethoxybenzyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular functions.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Phenylpropyl)piperazine: Lacks the trimethoxybenzyl group, resulting in different chemical and biological properties.

    4-(2,3,4-Trimethoxybenzyl)piperazine: Lacks the phenylpropyl group, leading to variations in its reactivity and applications.

    Other Substituted Piperazines: Various substituted piperazines with different functional groups can be compared to highlight the unique features of this compound.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-26-21-12-11-20(22(27-2)23(21)28-3)18-25-16-14-24(15-17-25)13-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-12H,7,10,13-18H2,1-3H3

InChI Key

VTJUJLDEBHIYSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC)OC

Origin of Product

United States

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